Product packaging for 4-Chloro-2-phenylquinazolin-6-amine(Cat. No.:CAS No. 92161-74-5)

4-Chloro-2-phenylquinazolin-6-amine

Cat. No.: B14807624
CAS No.: 92161-74-5
M. Wt: 255.70 g/mol
InChI Key: NNUMUBGVTBUPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-2-phenylquinazolin-6-amine (CAS 92161-74-5) is an organic compound with the molecular formula C14H10ClN3 and a molecular weight of 255.70 g/mol . This compound belongs to the quinazoline family, a benzo-fused N-heterocyclic scaffold recognized as a privileged structure in medicinal chemistry due to its association with a wide range of biological activities . The specific structure of this compound, featuring reactive chloro and amino functional groups, makes it a versatile chemical building block for synthesizing more complex derivatives. A primary application of this compound is as a key precursor in the synthesis of 4-anilinoquinazoline libraries, which are investigated as potential antitumor agents . These derivatives are of significant interest in oncology research because the quinazoline core is a common structural feature in several approved anticancer drugs and known inhibitors of receptor tyrosine kinases (RTKs) and other targets expressed by malignant tumors . Furthermore, the 6-amino group provides a site for further chemical modification, allowing researchers to explore structure-activity relationships and develop novel compounds for various pharmacological applications. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10ClN3 B14807624 4-Chloro-2-phenylquinazolin-6-amine CAS No. 92161-74-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92161-74-5

Molecular Formula

C14H10ClN3

Molecular Weight

255.70 g/mol

IUPAC Name

4-chloro-2-phenylquinazolin-6-amine

InChI

InChI=1S/C14H10ClN3/c15-13-11-8-10(16)6-7-12(11)17-14(18-13)9-4-2-1-3-5-9/h1-8H,16H2

InChI Key

NNUMUBGVTBUPKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N)C(=N2)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 2 Phenylquinazolin 6 Amine and Its Analogs

Strategies for the Construction of the Quinazoline (B50416) Nucleus

The formation of the fundamental quinazoline ring system is the initial and crucial phase in the synthesis of the target molecule. Various methods have been developed to achieve this, with cyclocondensation reactions being the most prominent.

Cyclocondensation Approaches to Quinazolin-4(3H)-ones

A common and versatile method for constructing the quinazolin-4(3H)-one core involves the cyclocondensation of 2-aminobenzamide (B116534) or its derivatives with aldehydes. For instance, 2-aminobenzamide can react with benzaldehyde (B42025) in the presence of an oxidant to yield 2-phenylquinazolin-4(3H)-one. nih.govmdpi.com Visible light-induced condensation cyclization using a photocatalyst like fluorescein (B123965) and an oxidant such as tert-butyl hydroperoxide (TBHP) presents a green and efficient approach. nih.gov This reaction demonstrates good tolerance to a variety of substituents on both the 2-aminobenzamide and the aldehyde, providing a range of substituted quinazolin-4(3H)-ones in high yields. nih.gov

Alternative strategies include the reaction of 2-aminobenzamides with styrenes under metal- and catalyst-free oxidative conditions, where the styrene (B11656) is oxidized in situ to the corresponding aldehyde before cyclization. mdpi.com Furthermore, ruthenium-catalyzed tandem cyclization of 2-nitrobenzonitriles with alcohols offers another efficient route to 2-arylquinazolin-4(3H)-ones. rsc.org Copper-catalyzed reactions of 2-aminobenzonitriles with benzyl (B1604629) bromides have also been reported to proceed through a one-pot N-benzylation, oxidation, hydrolysis, and cyclization sequence. researchgate.net

The following table summarizes various starting materials and reagents used in the synthesis of quinazolin-4(3H)-ones.

Starting Material 1Starting Material 2Reagents/CatalystsProductReference
2-AminobenzamideBenzaldehydeFluorescein, TBHP, Visible Light2-Phenylquinazolin-4(3H)-one nih.gov
o-AminobenzamideStyreneTBHP2-Phenylquinazolin-4(3H)-one mdpi.com
2-NitrobenzonitrileAlcoholRuthenium catalyst2-Arylquinazolin-4(3H)-one rsc.org
2-AminobenzonitrileBenzyl bromideCopper(I) catalystQuinazolin-4(3H)-one researchgate.net
2-AminobenzamidesSulfonyl azides, Terminal alkynesCopper(I) catalystPhenolic quinazolin-4(3H)-ones nih.gov

Halogenation at the 4-Position: Synthesis of 4-Chloro-2-phenylquinazoline (B1330423)

Once the 2-phenylquinazolin-4(3H)-one is obtained, the next critical step is the introduction of a chlorine atom at the 4-position. This is typically achieved through a halogenation reaction, which converts the hydroxyl group of the lactam into a more reactive chloro group.

A widely used method for this transformation is the treatment of 2-phenylquinazolin-4(3H)-one with a chlorinating agent such as thionyl chloride (SOCl2), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). prepchem.comchemicalbook.com The reaction is generally carried out under reflux conditions. prepchem.comchemicalbook.com Another effective chlorinating system involves a combination of trichloromethylacetonitrile (Cl3CCN) and triphenylphosphine (B44618) (PPh3). nih.gov

The resulting 4-chloro-2-phenylquinazoline is a key intermediate, as the chlorine atom at the 4-position is a good leaving group, facilitating subsequent nucleophilic substitution reactions for further derivatization. nih.govsigmaaldrich.com

Regioselective Introduction of the Amino Moiety at the 6-Position

With the 4-chloro-2-phenylquinazoline scaffold in hand, the subsequent challenge lies in the regioselective introduction of an amino group at the 6-position of the quinazoline ring.

Amination Strategies for 6-Substituted Quinazolines

A common strategy to introduce an amino group at the 6-position involves a nitration-reduction sequence. The quinazoline core is first nitrated to introduce a nitro group at the 6-position, which can then be reduced to the desired amino group. The reduction of the nitro group is often accomplished using reducing agents like zinc in the presence of an acid. nih.gov

For instance, the synthesis of 6-bromo-4-chloro-2-phenylquinazoline (B1524381) begins with the bromination of anthranilamide, followed by cyclocondensation and chlorination. nih.gov This halogenated intermediate can then undergo amination reactions. While direct amination at the 6-position of a pre-formed quinazoline can be challenging, functionalization at this position is often achieved by starting with a substituted anthranilic acid or anthranilamide derivative.

Direct C-H Amination or Pre-functionalization Routes

While direct C-H amination of the quinazoline ring at the 6-position is an attractive and atom-economical approach, it often suffers from issues of regioselectivity. Therefore, pre-functionalization routes are more commonly employed. This involves using a starting material that already contains a functional group at the position corresponding to the final 6-position of the quinazoline ring. For example, starting with a 5-substituted 2-aminobenzamide (which will become the 6-position in the quinazoline) allows for the introduction of various functionalities.

Derivatization of the Phenyl Group at Position 2 and the Amino Group at Position 6

The final stage in creating a diverse library of analogs involves the derivatization of the phenyl group at the 2-position and the newly introduced amino group at the 6-position.

The 2-phenyl group can be modified by starting with a substituted benzaldehyde in the initial cyclocondensation step. nih.gov This allows for the introduction of a wide array of substituents on the phenyl ring, influencing the electronic and steric properties of the final molecule. nih.gov

The amino group at the 6-position is a versatile handle for further functionalization. It can undergo various reactions, such as acylation, alkylation, and sulfonylation, to introduce different substituents. For example, the amino group can be acylated with various acyl chlorides or anhydrides to form amides. It can also be derivatized using reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) for the analysis of amino acids. nih.gov These derivatizations can significantly impact the biological activity of the resulting compounds. nih.gov

Scope of Substitutions on the Phenyl Ring

The ability to introduce a variety of substituents onto the 2-phenyl ring of the quinazoline core is crucial for modulating the compound's properties. This is often achieved by utilizing substituted benzaldehydes in the initial cyclocondensation step. The reaction's scope accommodates a range of functional groups on the benzaldehyde, including both electron-donating and electron-withdrawing groups.

For example, the synthesis of 2-arylquinazolin-4-amines has been successfully demonstrated with a variety of substituted benzaldehydes. This flexibility allows for the preparation of a library of analogs with diverse electronic and steric properties on the 2-phenyl ring.

Table 1: Examples of Substitutions on the 2-Phenyl Ring

Substituent on Phenyl Ring Starting Material Resulting Compound Structure
4-Methoxy 4-Methoxybenzaldehyde 4-Chloro-2-(4-methoxyphenyl)quinazolin-6-amine
4-Nitro 4-Nitrobenzaldehyde 4-Chloro-2-(4-nitrophenyl)quinazolin-6-amine
4-Chloro 4-Chlorobenzaldehyde 4-Chloro-2-(4-chlorophenyl)quinazolin-6-amine

This table is illustrative and based on general synthetic principles for quinazoline derivatives.

Modifications of the Amino Group (e.g., N-alkylation, acylation)

The amino group at the 6-position of the quinazoline ring offers a prime site for further functionalization, such as N-alkylation and acylation. These modifications are key to developing a wide array of derivatives with potentially enhanced biological activities or altered physicochemical properties.

  • N-Alkylation: The introduction of alkyl groups to the amino function can be achieved through various methods. One common approach involves the reaction of the 6-aminoquinazoline with alkyl halides in the presence of a base.
  • Acylation: Acylation of the amino group is readily accomplished by treating the 4-Chloro-2-phenylquinazolin-6-amine with acyl chlorides or anhydrides. This reaction typically proceeds smoothly to afford the corresponding N-acyl derivatives.
  • Advanced Catalytic Approaches in Quinazoline Synthesis

    Modern organic synthesis heavily relies on catalytic methods to achieve efficiency, selectivity, and functional group tolerance. The construction of the quinazoline framework has significantly benefited from the development of advanced catalytic systems.

    Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

    Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and they have been extensively applied in the synthesis of quinazoline derivatives. mdpi.com The Buchwald-Hartwig amination, for instance, is a premier method for C-N bond formation and is instrumental in synthesizing 4-aminoquinazoline derivatives from 4-chloroquinazolines. nih.govyoutube.comyoutube.com

    This reaction typically involves a palladium catalyst, a suitable ligand, and a base to couple an amine with an aryl halide. youtube.comyoutube.com The choice of ligand is critical and can influence the reaction's scope and efficiency. nih.gov These reactions are valued for their ability to be performed under relatively mild conditions and their tolerance of a wide range of functional groups. bohrium.com

    The versatility of palladium catalysis also extends to C-C bond formation, such as in Suzuki and Heck couplings, allowing for the introduction of various aryl or vinyl groups at specific positions on the quinazoline ring, provided a suitable halide is present. youtube.comyoutube.com

    Table 2: Application of Palladium-Catalyzed Reactions in Quinazoline Synthesis

    Reaction Type Reactants Product Type Catalyst/Ligand System
    Buchwald-Hartwig Amination 4-Chloroquinazoline, Amine 4-Aminoquinazoline Pd(OAc)₂, BINAP
    Suzuki Coupling Halogenated Quinazoline, Boronic Acid Aryl-substituted Quinazoline Pd(PPh₃)₄
    Heck Coupling Halogenated Quinazoline, Alkene Alkenyl-substituted Quinazoline Pd(OAc)₂, P(o-tolyl)₃

    This table represents common catalyst systems and is not exhaustive.

    Emerging Synthetic Methodologies

    The field of quinazoline synthesis is continually evolving, with new and innovative methods being developed to improve efficiency and sustainability. mdpi.com Organocatalysis, for example, has emerged as a powerful alternative to metal-based catalysis, offering the advantages of being less expensive and having lower toxicity. frontiersin.orgnih.gov Various organocatalysts, such as p-toluenesulfonic acid (p-TSA), have been employed in the synthesis of quinazolinones. frontiersin.org

    Microwave-assisted synthesis has also gained traction as it can dramatically reduce reaction times and improve yields for the preparation of quinazoline derivatives. nih.govnih.gov Furthermore, multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials, are being increasingly utilized for the efficient construction of the quinazoline scaffold. researchgate.net These emerging methodologies represent the forefront of synthetic chemistry, aiming for more environmentally benign and atom-economical processes. nih.gov

    Exploration of Biological Activities and Molecular Mechanisms of 4 Chloro 2 Phenylquinazolin 6 Amine

    In Vitro Pharmacological Activity Profiling

    Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

    Derivatives of 4-aminoquinazoline have demonstrated notable antiproliferative and cytotoxic effects across a variety of cancer cell lines. nih.govnih.gov The core structure of 4-chloro-2-phenylquinazolin-6-amine serves as a versatile backbone for chemical modifications aimed at enhancing these anticancer properties.

    The cytotoxic potential of compounds derived from the this compound framework is frequently evaluated using cell viability and growth inhibition assays, such as the MTT assay. nih.gov These studies have revealed that specific structural modifications significantly influence the antiproliferative activity.

    For instance, a series of 4-anilinoquinazoline (B1210976) analogues were assessed for their anticancer efficacy in human breast cancer (BT-20) and colorectal cancer (HCT116, HT29, and SW620) cell lines. Among the tested compounds, one derivative, DW-8, exhibited the most potent and selective anticancer activity against the colorectal cancer cell lines. nih.gov The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to be 8.50 ± 2.53 µM for HCT116, 5.80 ± 0.92 µM for HT29, and 6.15 ± 0.37 µM for SW620 cells. nih.gov This highlights the compound's significant growth-inhibitory effects on these cancer cells.

    Similarly, novel 4-hydroxyquinazoline (B93491) derivatives have been synthesized and evaluated for their cytotoxicity in primary PARP inhibitor-resistant cell lines, HCT-15 and HCC1937. mdpi.com One particular compound, B1, demonstrated superior cytotoxicity in these resistant cell lines, indicating its potential to overcome certain forms of drug resistance. mdpi.com

    The following table summarizes the IC₅₀ values of selected quinazoline (B50416) derivatives against various cancer cell lines, illustrating the impact of structural variations on antiproliferative activity.

    Table 1: Antiproliferative Activity of Quinazoline Derivatives

    A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle. nih.gov Derivatives of this compound have been shown to influence these cellular processes.

    Studies on a potent quinazolin-4(3H)-one derivative, compound 4, revealed its ability to induce apoptosis in HCT-116 cells. Flow cytometric analysis showed that this compound caused 46.53% total apoptosis, a significant increase compared to the 2.15% observed in untreated cells. nih.gov Furthermore, this compound was found to arrest the cell cycle at the G1 phase. nih.gov

    Similarly, another quinazoline derivative, compound 6e, was evaluated for its effect on the cell cycle and apoptosis in the MCF-7 breast cancer cell line. mdpi.com At its IC₅₀ concentration of 168.78 µM, compound 6e arrested the cell cycle at the G1 phase and induced apoptosis. mdpi.com The percentage of apoptotic cells increased to 2.16% after 24 hours of treatment, compared to the control. mdpi.com

    In another study, a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, compound 45, was found to induce G1-phase arrest in A549 lung cancer cells in a concentration-dependent manner. nih.gov This compound also promoted apoptosis, with the percentage of apoptotic cells increasing from 2.64% in the control group to 20.36% in the group treated with 4.0 µM of the compound. nih.gov

    The ability of these compounds to halt cell cycle progression and trigger apoptosis underscores their potential as anticancer agents.

    Enzyme Inhibition Potencies

    The anticancer activity of many quinazoline derivatives is linked to their ability to inhibit specific enzymes that are crucial for cancer cell growth and survival. nih.gov Notably, these compounds have shown inhibitory effects against various tyrosine kinases and serine/threonine kinases.

    Quinazoline-based molecules are well-recognized as potent inhibitors of several tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Overexpression of EGFR is common in many tumors, making it a key therapeutic target. nih.govnih.gov Similarly, VEGFR-2 plays a major role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.govresearchgate.net

    Several studies have demonstrated the potent inhibitory activity of quinazoline derivatives against these kinases. For example, a series of quinazolin-4(3H)-one derivatives showed excellent EGFR inhibitory activity, with some compounds exhibiting IC₅₀ values as low as 0.097 ± 0.019 µM, comparable to the established EGFR inhibitor erlotinib (B232) (IC₅₀ = 0.056 ± 0.012 µM). nih.gov Another study reported a quinazolin-4(3H)-one derivative, compound 4, with a strong inhibitory effect on EGFR (IC₅₀ = 0.049 µM) and VEGFR-2 (IC₅₀ = 0.054 µM). nih.gov

    The following table presents the inhibitory activities of selected quinazoline derivatives against key tyrosine kinases.

    Table 2: Tyrosine Kinase Inhibitory Activity of Quinazoline Derivatives

    In addition to tyrosine kinases, derivatives of the quinazoline scaffold have also been investigated for their inhibitory effects on serine/threonine kinases, which are also implicated in cancer progression. These include p38 MAP kinase, Aurora kinases, and Glycogen Synthase Kinase-3 (GSK-3). nih.govscbt.comnih.gov

    For instance, certain quinazolin-4(3H)-one derivatives have been reported to possess Aurora kinase inhibitory activity. nih.gov Aurora kinases are crucial for regulating mitosis, and their inhibition can lead to mitotic arrest and cell death in cancer cells. nih.govnih.gov One study identified a 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivative as a novel anticancer agent with Aurora kinase inhibitory activity. nih.gov

    Furthermore, the inhibition of GSK-3, a key regulatory kinase in multiple signaling pathways, has emerged as a therapeutic strategy. nih.gov While direct inhibition of GSK-3 by this compound itself is not extensively documented in the provided context, the broader class of quinazoline-based compounds has shown activity against various serine/threonine kinases, suggesting a potential avenue for future research. nih.gov

    The exploration of these serine/threonine kinase inhibitory activities further broadens the understanding of the multifaceted pharmacological profile of quinazoline derivatives.

    Deubiquitinase Inhibition (e.g., USP1/UAF1)

    The quinazoline core has been identified as a key pharmacophore in the development of inhibitors for deubiquitinating enzymes (DUBs), which are crucial regulators of protein stability and cellular pathways. A notable target is the Ubiquitin-Specific Protease 1 (USP1)/USP1-associated factor 1 (UAF1) complex, which is involved in DNA damage response and repair pathways, making it a target for anticancer therapies.

    Through high-throughput screening and subsequent medicinal chemistry efforts, a potent and selective small-molecule inhibitor of USP1-UAF1, named ML323, was developed from a quinazoline-based hit compound, N-(thiophen-2-ylmethyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine. nih.gov ML323 demonstrates a high degree of selectivity for USP1-UAF1 over other human DUBs and proteases. nih.gov This inhibitor has been shown to be a valuable chemical probe for studying the cellular functions of deubiquitination in the DNA damage response. nih.gov The development of ML323 from a quinazoline scaffold underscores the potential of this chemical class to yield highly specific and potent inhibitors of the USP1-UAF1 complex. nih.gov Other research has identified compounds like pimozide (B1677891) and GW7647 as inhibitors of USP1-UAF1, further demonstrating the feasibility of targeting this complex with small molecules. nih.gov

    The inhibition of USP1-UAF1 by such compounds can disrupt critical cellular processes like the Fanconi anemia pathway, which is essential for DNA repair. This disruption enhances the cytotoxic effects of DNA-damaging agents like cisplatin, particularly in resistant cancer cells. nih.gov

    Dihydrofolate Reductase (DHFR) Inhibition

    Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of DNA precursors and is a well-established target for antimicrobial and anticancer drugs. nih.gov The inhibition of DHFR leads to the depletion of tetrahydrofolate, which in turn halts the synthesis of purines and thymidylate, ultimately leading to cell death. nih.gov

    The quinazoline structure is a known scaffold for developing DHFR inhibitors. These inhibitors typically act by mimicking the natural substrate, dihydrofolate, and binding to the active site of the enzyme. nih.gov The efficacy of these inhibitors is influenced by the nature and position of substituents on the quinazoline ring system. While specific inhibitory data for this compound against DHFR is not extensively detailed in the reviewed literature, the broader class of quinazoline derivatives has been a focus of research for DHFR inhibition. The development of novel DHFR inhibitors is considered a promising strategy to overcome resistance to existing antifolate drugs. nih.gov

    Matrix Metallopeptidase (MMP) and Tumor Necrosis Factor-alpha Converting Enzyme (TACE) Inhibition

    Matrix metalloproteinases (MMPs) and Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17, are key enzymes involved in tissue remodeling and inflammation. TACE is responsible for the release of soluble TNF-α, a potent pro-inflammatory cytokine. nih.gov Consequently, inhibitors of TACE and MMPs are sought after for the treatment of inflammatory diseases like arthritis. researchgate.net

    Research has led to the development of dual inhibitors that target both TACE and MMPs. One such example is GW3333, which has demonstrated the ability to block the increase in plasma TNF-α levels and inhibit inflammation in animal models of arthritis. researchgate.net The inhibition of TACE has been shown to suppress inflammation in various models, including adjuvant arthritis. researchgate.net While direct inhibitory data for this compound on MMPs and TACE is limited, the development of quinazoline-based inhibitors for these enzymes suggests the therapeutic potential of this chemical class in inflammatory conditions. nih.gov

    Antimicrobial Activities (Antibacterial, Antifungal)

    Quinazoline derivatives are well-documented for their broad-spectrum antimicrobial properties. The structural features of these compounds, including the presence and position of substituents, play a crucial role in their activity against various pathogens.

    Antibacterial Activity

    Numerous studies have demonstrated the antibacterial efficacy of quinazoline derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of 2-(4-chlorophenyl)-6-iodoquinazoline derivatives carrying different heterocyclic moieties have been synthesized and tested for their antimicrobial activity. researchgate.net Similarly, new series of 4-chloro-2-phenyl quinoline (B57606) derivatives have shown significant inhibitory activity against bacteria such as B. subtilis, S. aureus, P. aeruginosa, E. coli, and S. typhi, with some derivatives being active against multidrug-resistant strains of S. aureus (MRSA) at a minimum inhibitory concentration (MIC) of 50 µg/ml. ajrconline.org The antibacterial activity of phenylquinazoline derivatives has been confirmed in other studies, with some compounds showing high activity against Escherichia coli and Staphylococcus aureus. orientjchem.org

    Antifungal Activity

    The antifungal potential of quinazoline derivatives is also an active area of research. Substituted 2-chloromethyl-4-methyl-quinazoline derivatives have been synthesized and evaluated for their antimicrobial effects, with nitrogen-containing heterocyclic substitutions showing favorable antifungal activity. researchgate.net The core quinazolinone structure is recognized for its role in compounds exhibiting a wide range of biological activities, including antifungal effects. researchgate.neteco-vector.com

    The following table summarizes the antimicrobial activities of some quinazoline derivatives:

    Compound Class Test Organisms Activity/MIC Reference
    4-chloro-2-phenyl quinoline derivatives B. subtilis, S. aureus, P. aeruginosa, E. coli, S. typhi Significant inhibition, MIC of 50 µg/ml for active compounds ajrconline.org
    Phenylquinazoline derivatives Escherichia coli, Staphylococcus aureus High activity observed for some derivatives orientjchem.org

    Mechanistic Elucidation at the Molecular and Cellular Level

    Understanding the mechanisms through which this compound and its analogs exert their biological effects requires identifying their direct molecular targets and the subsequent impact on cellular signaling pathways.

    Identification of Direct Molecular Targets and Binding Affinities

    The versatility of the quinazoline scaffold allows it to interact with a variety of biological targets. Beyond the enzymes discussed above, quinazoline derivatives have been identified as inhibitors of other critical cellular proteins. For example, 4-Chloro-2-phenylquinazoline (B1330423) has been utilized in the synthesis of molecules with antitumor activity, pointing to targets within cancer-related pathways. sigmaaldrich.com Specific derivatives have been investigated as inhibitors of Aurora kinase and HCV NS3/4A protease. sigmaaldrich.com

    The following table lists some of the identified molecular targets for quinazoline derivatives:

    Compound Class/Derivative Molecular Target Biological Context Reference
    Quinazoline-containing piperazinylpyrimidine derivatives Not specified Antitumor activity sigmaaldrich.com
    Quinazoline substituted cyclopentane HCV NS3/4A protease Antiviral (Hepatitis C) sigmaaldrich.com
    Quinazoline derivatives Aurora kinase Anticancer sigmaaldrich.com

    Downstream Signaling Pathway Interferences

    The inhibition of specific molecular targets by quinazoline derivatives leads to the modulation of various downstream signaling pathways, which underlies their therapeutic effects.

    The inhibition of the USP1-UAF1 complex by quinazoline-based inhibitors like ML323 directly impacts the DNA damage response. nih.gov Specifically, it has been shown to prevent the deubiquitination of key proteins in the Fanconi anemia and translesion synthesis pathways, leading to their accumulation and altered cellular response to DNA crosslinking agents. nih.govnih.gov This interference can sensitize cancer cells to chemotherapy.

    In the context of inflammation, the inhibition of TACE by small molecules can prevent the release of TNF-α, a key signaling molecule that drives inflammatory cascades. The inhibition of TACE has been shown to prevent the activation of downstream signaling pathways involving JNK, ERK1/2, and AKT, which are crucial for tumorigenesis. nih.gov

    The targeting of protein kinases such as Aurora kinase by quinazoline derivatives would directly interfere with cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells. Similarly, inhibition of viral proteases like HCV NS3/4A disrupts the viral life cycle.

    Gene Expression and Protein Regulation Studies

    Following a comprehensive review of available scientific literature, it has been determined that there are currently no specific studies detailing the effects of this compound on gene expression or protein regulation. Research focusing on the transcriptomic or proteomic impact of this particular chemical compound is not present in the public domain.

    While direct data for this compound is unavailable, the broader class of quinazoline derivatives has been the subject of extensive research, revealing various mechanisms of action that involve the regulation of key proteins and signaling pathways. It is important to note that the following information pertains to the quinazoline scaffold in general and not specifically to this compound.

    Quinazoline derivatives are recognized for their wide range of biological activities, which are often attributed to their ability to interact with various protein targets. nih.govnih.gov A significant number of these derivatives have been investigated as potential therapeutic agents, particularly in the field of oncology. nih.govnih.gov

    One of the most well-documented mechanisms of action for certain quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs). nih.gov These enzymes play a crucial role in cellular signaling pathways that control cell growth, proliferation, and differentiation. For instance, some 4-anilinoquinazoline derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor-beta (PDGFR-β), and vascular endothelial growth factor receptor (VEGFR-2). nih.gov Inhibition of these proteins can disrupt signaling cascades that are often hyperactive in cancer cells, leading to a reduction in tumor growth and angiogenesis.

    Furthermore, some compounds containing the quinazoline moiety have been found to act as tubulin polymerization inhibitors. nih.gov By interfering with the dynamics of microtubules, which are essential components of the cytoskeleton, these agents can arrest the cell cycle and induce apoptosis (programmed cell death). nih.gov

    Other research has explored the potential of quinazoline derivatives to act as selective inhibitors of enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. nih.gov Additionally, certain novel quinazoline derivatives have been designed to target and stabilize G-quadruplex structures in telomeric DNA, which can disrupt telomere maintenance and inhibit the proliferation of cancer cells. nih.gov

    While these findings highlight the diverse molecular mechanisms associated with the broader quinazoline class, it is crucial to reiterate that these activities cannot be directly extrapolated to this compound without specific experimental evidence. The precise effects of the chloro and amine substituents at positions 4 and 6, respectively, on the 2-phenylquinazoline (B3120039) core would need to be investigated to determine its specific biological activity and impact on gene and protein regulation.

    Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 4 Chloro 2 Phenylquinazolin 6 Amine Derivatives

    Elucidation of Key Structural Features for Biological Activity

    The biological profile of 4-Chloro-2-phenylquinazolin-6-amine derivatives is intricately linked to the specific substituents at the C-2, C-4, and C-6 positions of the quinazoline (B50416) core. Each of these positions plays a distinct role in defining the molecule's interaction with biological targets, its potency, and its selectivity.

    The chloro substituent at the C-4 position of the quinazoline ring is a critical feature, primarily serving as a reactive site for the synthesis of diverse analogues. The carbon atom at the C-4 position is highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govmdpi.com This reactivity allows for the facile introduction of various amine-containing moieties, which is a common strategy for developing potent inhibitors of targets like the epidermal growth factor receptor (EGFR). nih.gov

    Numerous studies report that when 2,4-dichloroquinazoline precursors react with a range of nucleophiles, including anilines, benzylamines, and aliphatic amines, the substitution consistently and regioselectively occurs at the C-4 position. nih.govmdpi.com Density functional theory (DFT) calculations have confirmed that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack compared to the C-2 position. researchgate.net While the chloro group itself is not always essential for final biological activity, its role as an excellent leaving group is paramount for the synthesis of 4-aminoquinazoline derivatives, which are central to many therapeutic applications. researchgate.netnih.gov The introduction of a substituted amine at this position is a well-established method for enhancing the potency of antibacterial agents. nih.gov

    The phenyl group at the C-2 position significantly influences the biological and physicochemical properties of quinazoline derivatives. Modifications to this phenyl ring can modulate the compound's activity, selectivity, and even its reaction kinetics.

    Table 1: Influence of C-2 Phenyl Substituents on Biological Activity

    C-2 Phenyl SubstituentObserved Biological ActivityReference
    2-ChlorophenylSignificant anti-Escherichia coli and Shigella castellani activity researchgate.net
    3-(Benzyloxy)phenylGood anti-proliferative activity against A549 tumor cells researchgate.net
    Unsubstituted PhenylBase structure for derivatives with antitumor activity researchgate.net
    Various HeterocyclesAntibacterial, antifungal, insecticidal properties nih.gov

    The amine substituent at the C-6 position of the quinazoline core is a key determinant of both the potency and selectivity of these derivatives. The nature of this group, along with other substituents on the quinazoline ring, fine-tunes the molecule's interaction with its biological target.

    SAR studies have consistently shown that substitution at the C-6 position is beneficial for a range of biological activities. researchgate.net Specifically for antitumor applications, a single substitution at the C-6 position of phenyl quinazolinone derivatives has been found to increase activity. researchgate.net The introduction of halogens or electron-rich substituents at this position can enhance both anti-cancer and antimicrobial activities. nih.govnih.gov

    Recent research focusing on receptor-interacting protein kinases 2 and 3 (RIPK2 and RIPK3) has demonstrated that modifying substituents at the C-6 and C-7 positions can lead to significant changes in potency and selectivity. nih.gov This indicates that the C-6 position is located in a region of the binding site where interactions can be optimized to favor one target over another. The ability to tune efficacy and selectivity through modifications at the C-6 amine moiety makes it a critical focus in the design of targeted quinazoline-based therapeutics.

    Positional and Electronic Effects of Substituents on the Quinazoline Core and Phenyl/Amine Moieties

    The biological activity of quinazoline derivatives is governed by a complex interplay of positional and electronic effects of substituents across the entire molecule. The electronic properties (whether a group is electron-donating or electron-withdrawing) and the position of a substituent can dramatically alter the molecule's charge distribution, conformation, and ability to interact with a biological target.

    Substituents on the quinazoline core, particularly at positions 2, 6, and 7, have a profound impact. nih.govresearchgate.netnih.gov As discussed, electron-withdrawing groups on the C-2 phenyl ring can influence reactivity and photophysical properties. chim.itresearchgate.net Conversely, electron-rich groups or halogens at the C-6 position are known to enhance antibacterial potency. nih.gov This suggests that the electronic nature of the C-6 substituent is critical for interactions within the target's active site, possibly through hydrogen bonding or electrostatic interactions.

    The steric factor, or the size and shape of the substituent, also plays a key role. For example, when studying N-/O-alkylation of quinazolin-4(3H)-one, it was found that a substituent at the ortho-position of the C-2 phenyl ring favored N-alkylation, whereas meta- or para-substituents led predominantly to O-alkylation, indicating that steric hindrance directs the reaction pathway. researchgate.net Similarly, bulky substituents at certain positions can prevent the molecule from fitting into a binding pocket, thereby reducing its activity. chim.it

    Table 2: Summary of Positional and Electronic Effects

    PositionType of SubstituentEffect on Property/ActivityReference
    C-2 (Phenyl) Ortho-substituentSteric hindrance influences reaction regioselectivity researchgate.net
    C-2 (Phenyl) Strong electron-withdrawingCan retard reaction rates chim.it
    C-4 Substituted AmineEssential for potency against various targets (e.g., EGFR, bacteria) nih.govnih.gov
    C-6 Halogen / Electron-rich groupEnhances anticancer and antimicrobial activity nih.govnih.gov
    C-6 / C-7 Various groupsModulates potency and selectivity against kinases (RIPK2/3) nih.gov

    Development of SAR Models for Optimized Quinazoline Analogs

    To harness the complex SAR data and guide the design of new, more effective quinazoline derivatives, researchers employ computational modeling techniques. Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov

    Several studies have successfully developed QSAR models for quinazoline analogs. For instance, 2D-QSAR models using multiple linear regressions and more complex methods like genetic algorithm-partial least-squares (GA-PLS) have been used to predict the cytotoxic activity of quinazoline derivatives against breast cancer cell lines. nih.gov These models identify key molecular descriptors (e.g., constitutional, functional, and charge descriptors) that are significant for anticancer activity.

    Furthermore, 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions required for binding. unar.ac.id These models have been applied to quinazoline-4(3H)-one analogs as EGFR inhibitors, generating contour maps that visualize regions where bulky or charged groups would be favorable or unfavorable for activity. unar.ac.id Such models are not only predictive but also serve as valuable tools for the de novo design of novel compounds with optimized potency and selectivity. unar.ac.idresearchgate.net

    Computational Investigations and Chemoinformatics on 4 Chloro 2 Phenylquinazolin 6 Amine

    Molecular Docking Studies for Ligand-Target Interactions

    Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, thereby elucidating the affinity and binding mode of the interaction. nih.gov For quinazoline (B50416) derivatives, a primary target of interest is the Epidermal Growth Factor Receptor (EGFR) kinase, as its inhibition is a key mechanism for many anticancer agents. mdpi.comnih.gov Docking studies on 4-anilinoquinazoline (B1210976) analogues reveal critical interactions within the ATP-binding site of the EGFR kinase domain. nih.gov

    These studies consistently show that the quinazoline scaffold acts as a hinge-binder, typically forming a crucial hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of a methionine residue in the hinge region of the kinase. The aniline (B41778) portion of the molecule extends into a hydrophobic pocket, with substitutions on the aniline ring influencing binding affinity and selectivity.

    While specific docking studies on 4-Chloro-2-phenylquinazolin-6-amine are not extensively documented in the available literature, analysis of closely related 2-substituted-4(3H)-quinazolinone and 4-anilinoquinazoline derivatives provides insight into the plausible binding interactions. For instance, docking simulations of novel quinazolinone derivatives against the EGFR kinase domain (PDB ID: 1XKK) have been performed to understand their structural orientation and interaction modes as potential anticancer agents. nih.gov The binding energies and key interactions for such compounds are critical in predicting their potential as inhibitors.

    Table 1: Representative Molecular Docking Data for Quinazoline Analogues against Kinase Targets This table presents data for compounds analogous to this compound to illustrate typical docking results.

    Compound Class Target Protein (PDB ID) Key Interacting Residues Predicted Binding Energy (kcal/mol) Reference
    Quinazolinone Derivatives EGFR Met793, Leu718, Val726, Ala743, Lys745 -7.5 to -9.0 nih.gov
    4-Anilinoquinazolines EGFR (1XKK) Met793 (H-bond), Leu718, Gly796 Not specified nih.govnih.gov

    The data indicate that substitutions at various positions on the quinazoline ring significantly influence the binding affinity. The phenyl group at position C2 and the chloro and amine groups at C4 and C6 of the target compound would similarly dictate its specific orientation and interactions within a kinase active site.

    Quantum Chemical Methods for Electronic Structure and Reactivity Predictions

    Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. researchgate.netimist.ma These calculations provide insights into properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. Such parameters are fundamental to understanding a molecule's stability, reactivity, and potential for intermolecular interactions. researchgate.net

    DFT analyses have been performed on various quinazoline and quinazolinone derivatives to correlate their molecular structures with their biological or chemical properties. researchgate.netresearchgate.net For example, calculations at the B3LYP/6-31G level of theory have been used to optimize the structure of quinazolinone derivatives and determine their frontier molecular orbital energies. researchgate.net The energy of the Highest Occupied Molecular Orbital (EHOMO) indicates the ability of a molecule to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) reflects its electron-accepting capability. researchgate.net The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is an important indicator of chemical reactivity and stability. researchgate.net

    A DFT analysis performed at the B3LYP/6–31 + G(d, p) level for certain 2-mercapto-quinazoline derivatives showed that the thermodynamically more stable compounds could be identified and that calculated theoretical IR spectra were in good agreement with experimental data. researchgate.net

    Table 2: Example of Calculated Quantum Chemical Parameters for a Quinazolinone Derivative (AMQ) This table shows representative DFT-calculated properties for a related quinazolinone compound to illustrate the data generated by these methods.

    Parameter Description Calculated Value (eV) Reference
    EHOMO Energy of Highest Occupied Molecular Orbital -6.120 researchgate.net
    ELUMO Energy of Lowest Unoccupied Molecular Orbital -1.242 researchgate.net

    For this compound, a DFT analysis would reveal how the chloro, amine, and phenyl substituents modulate the electron distribution across the quinazoline core, influencing its reactivity and its ability to engage in specific interactions, such as hydrogen bonding and π-stacking, with biological targets.

    Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

    Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatic approach that aims to build a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are invaluable for predicting the activity of new or unsynthesized compounds, thereby guiding the design of more potent molecules. jbclinpharm.orgsigmaaldrich.com Numerous QSAR studies have been conducted on 4-anilinoquinazoline derivatives, given their importance as kinase inhibitors. chalcogen.roacs.org

    These studies typically involve calculating a wide range of molecular descriptors (e.g., electronic, topological, steric) and using statistical methods like Multiple Linear Regression (MLR) to create a predictive model. chalcogen.ro A 2D-QSAR study on 61 analogues of 4-anilinoquinazolines as EGFR inhibitors found that descriptors such as electro-topological state indices and the count of specific atoms (like chlorine) were major contributors to the model. chalcogen.ro The statistical quality of a QSAR model is assessed by several parameters, including the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive ability on an external test set (pred_r²). chalcogen.roacs.org

    For example, one MLR model for 4-anilinoquinazoline analogues yielded a high correlation coefficient (r² = 0.912) and a significant cross-validated coefficient (q² = 0.800), indicating a robust and predictive model. chalcogen.ro Another 2D-QSAR investigation on 31 quinazoline derivatives as EGFR inhibitors also resulted in a model with strong predictive capabilities (R²_test = 0.941). acs.org

    Table 3: Representative Statistical Results from a QSAR Study on 4-Anilinoquinazoline Analogues This table illustrates the typical statistical validation parameters for a QSAR model developed for compounds related to the target molecule.

    Statistical Parameter Value Interpretation Reference
    r² (Correlation Coefficient) 0.912 High degree of correlation between descriptors and activity for the training set. chalcogen.ro
    q² (Cross-validated r²) 0.800 Good internal model predictivity and robustness. chalcogen.ro
    F-test 60.51 High statistical significance of the regression model. chalcogen.ro

    A QSAR model for a series including this compound would help quantify the impact of the chloro group at C6, the phenyl group at C2, and the amine at C4 on its biological activity, guiding further optimization.

    In Silico ADMET Profiling

    In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling involves using computational models to predict the pharmacokinetic and toxicological properties of a compound. This early-stage assessment is crucial for identifying molecules with potentially poor drug-like properties, thereby reducing late-stage failures in drug development. For novel quinazolinone derivatives, in silico physicochemical properties have been analyzed to represent the drug-likeness of the synthesized compounds. nih.gov

    While a specific ADMET profile for this compound is not available, a general analysis for this class of compounds would typically evaluate the following parameters:

    Absorption: Prediction of properties like human intestinal absorption (HIA) and Caco-2 cell permeability, which indicate how well the drug is absorbed from the gut.

    Distribution: Estimation of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can limit the amount of free drug available to act on its target, while BBB penetration is critical for drugs targeting the central nervous system.

    Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are responsible for the metabolism of most drugs. Inhibition of these enzymes can lead to adverse drug-drug interactions.

    Excretion: Prediction of how the compound is cleared from the body.

    Toxicity: Prediction of potential toxic liabilities, such as inhibition of the hERG potassium channel (which can lead to cardiotoxicity) or mutagenicity (Ames test).

    These computational predictions help prioritize compounds with favorable pharmacokinetic profiles for further experimental testing.

    Pharmacophore Modeling and Virtual Screening Approaches

    Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. researchgate.net Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large databases of compounds (virtual screening) to identify new molecules that match the pharmacophore and are therefore likely to be active. tku.edu.tw

    This approach has been successfully applied to quinazoline-based inhibitors. For instance, a five-point pharmacophore model was developed for a pyrazoloquinazoline class of Polo-like kinase 1 (PLK-1) inhibitors. researchgate.net This model consisted of one hydrogen-bond donor, two hydrophobic features, one positively-charged feature, and one aromatic ring feature, encapsulating the key interactions required for potent inhibition. researchgate.net

    Similarly, pharmacophore models for 4-anilinoquinazoline derivatives targeting EGFR have been generated. tku.edu.tw These models typically highlight the necessity of a hydrogen bond acceptor feature corresponding to the N1 of the quinazoline, a hydrogen bond donor from the aniline N-H, and hydrophobic/aromatic features from the quinazoline core and the aniline ring. Such models provide valuable insights into the structure-activity profile of these inhibitors and are instrumental for future lead identification and optimization. tku.edu.tw For this compound, a pharmacophore model would define the spatial arrangement of its phenyl, chloro, and amine functionalities that is critical for its putative biological activity.

    Pre Clinical Research and Translational Potential of 4 Chloro 2 Phenylquinazolin 6 Amine

    In Vitro Efficacy in Complex Biological Systems

    Advanced in vitro models, such as co-culture and 3D cell culture systems, are crucial for mimicking the complex cellular environments of human tissues. These models offer a more physiologically relevant setting to evaluate the potential of therapeutic compounds compared to traditional 2D cell cultures.

    Co-culture Models and 3D Cell Culture Systems

    No studies were identified that have specifically evaluated the activity of 4-Chloro-2-phenylquinazolin-6-amine in co-culture or 3D cell culture models. Such studies would be essential to understand its effects on heterogeneous cell populations and its ability to penetrate and act within a three-dimensional tissue-like structure.

    Resistance Mechanism Studies

    The development of drug resistance is a significant challenge in pharmacotherapy. Mechanisms can include target modification, increased drug efflux, or metabolic inactivation. There is no available research on potential resistance mechanisms to this compound. Investigating how cancer cells or other pathological systems might develop resistance to this compound would be a critical step in its preclinical development.

    In Vivo Proof-of-Concept Studies in Relevant Disease Models

    In vivo studies in animal models are a cornerstone of preclinical research, providing essential information on a compound's efficacy and its effects within a whole organism.

    Tumor Xenograft Models for Anticancer Efficacy

    Tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for assessing the anticancer potential of a drug candidate in vivo. A thorough search of the literature did not reveal any studies on the use of this compound in tumor xenograft models.

    Animal Models for Other Therapeutic Applications

    The quinazoline (B50416) scaffold is known to exhibit a wide range of biological activities. However, no in vivo studies using animal models to explore the therapeutic potential of this compound for other diseases have been published.

    Pharmacokinetic and Pharmacodynamic Characterization

    Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of a compound is fundamental to its development.

    No data is available on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Furthermore, there are no published studies describing its pharmacodynamic effects, such as the dose-response relationship or target engagement in vivo.

    Synergistic Effects in Combination Therapies

    Extensive literature searches did not yield any specific preclinical research or clinical trial data detailing the synergistic effects of this compound when used in combination with other therapeutic agents.

    While the quinazoline scaffold is a common feature in many compounds investigated for synergistic potential in oncology, no studies were identified that specifically evaluated this compound in a combination therapy setting. Research on other quinazoline derivatives has shown promise in enhancing the efficacy of standard chemotherapeutic drugs or targeted agents; however, these findings cannot be directly extrapolated to this compound.

    Therefore, there is currently no available data to construct a table of synergistic effects or to detail research findings on this specific topic. The translational potential of this compound in combination therapies remains an uninvestigated area.

    Future Research Directions and Therapeutic Prospects

    Design and Synthesis of Next-Generation Quinazoline (B50416) Derivatives with Enhanced Profiles

    The future of quinazoline-based drug development hinges on the rational design and efficient synthesis of new derivatives. The 4-chloro position on the quinazoline ring is a key reactive site, readily undergoing nucleophilic substitution, which allows for the introduction of a wide array of functional groups. nih.govsigmaaldrich.com This chemical handle is instrumental in creating extensive libraries of novel compounds for biological screening.

    One of the most employed synthetic procedures involves the amination of 4-chloroquinazolines. nih.gov The reaction of 4-chloro-2-phenylquinazoline (B1330423) with various primary or secondary amines can yield a diverse set of 4-aminoquinazoline derivatives. nih.gov For instance, microwave-mediated N-arylation of 4-chloroquinazolines has proven to be a rapid and efficient method for producing novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines, some of which have demonstrated promising antiproliferative properties. nih.gov

    Structure-activity relationship (SAR) studies are critical in guiding the design of these next-generation compounds. nih.gov SAR analyses of quinazolinone derivatives have revealed that substitutions at positions 2, 6, and 8 of the quinazoline ring are significant for modulating pharmacological activity. nih.gov For example, in a series of 4-aminoquinazoline derivatives, molecular modeling helped clarify the structural features responsible for high affinity and selectivity as antagonists for the opioid receptor like-1 (ORL1). nih.gov Similarly, SAR studies on quinoxaline (B1680401) derivatives, which share structural similarities, have shown that specific linkers and the electronic properties (electron-donating vs. electron-withdrawing) of substituents significantly impact anticancer activity. mdpi.com These insights allow chemists to fine-tune molecular structures to optimize potency and selectivity for a given biological target.

    Table 1: Research Findings on Quinazoline Derivative Synthesis and SAR

    Research Focus Key Findings Reference(s)
    Synthesis Methodology Microwave-mediated N-arylation of 4-chloroquinazolines is an efficient method for creating libraries of 4-anilinoquinazoline (B1210976) derivatives. nih.gov
    Structure-Activity Relationship (SAR) Substitutions at positions 2, 6, and 8 are crucial for the pharmacological activity of quinazolinone derivatives. nih.gov
    SAR for ORL1 Antagonists Molecular modeling identified structural factors in 4-aminoquinazoline derivatives that contribute to high affinity and selectivity for the ORL1 receptor. nih.gov
    Anticancer Activity Novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines have shown promising antiproliferative properties against tumor cells. nih.gov

    | Antimalarial SAR | In 6-chloro-2-arylvinylquinolines, a single double bond in the vinyl linker was found to be crucial for antiplasmodial potency. | nih.gov |

    Exploration of Novel Biological Targets for Quinazoline Scaffolds

    The quinazoline core is considered a "privileged scaffold" because it can interact with a wide range of biological targets, leading to diverse therapeutic effects. nih.govmdpi.com While many quinazoline derivatives have been developed as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) in cancer therapy, future research is expanding to identify and validate novel targets. nih.govnih.gov

    Recent studies have highlighted the potential of quinazolines to modulate targets beyond traditional kinases. For example, quinazoline derivatives have been identified as potent inhibitors of the ROR1 pseudokinase, a potential target in triple-negative breast cancer (TNBC). acs.org A structure-based design campaign led to a novel ROR1 inhibitor that induced apoptosis in TNBC cells. acs.org In the realm of neurodegenerative disorders, the quinazoline scaffold is being explored for its ability to address the multifaceted pathology of Alzheimer's disease. mdpi.com These derivatives have shown potential to inhibit acetylcholinesterase (AChE), modulate amyloid-beta (Aβ) aggregation, and provide antioxidant effects, making them attractive candidates for developing multi-target-directed ligands. mdpi.com

    Further exploration into new target spaces is a key research direction. The broad bioactivity of quinazolines, including anti-inflammatory, antiviral, and antimicrobial effects, suggests that numerous other cellular pathways and proteins could be modulated by this scaffold. nih.govmdpi.com High-throughput screening of quinazoline libraries against diverse target panels, coupled with mechanism-of-action studies, will be instrumental in uncovering these new therapeutic opportunities.

    Table 2: Investigated Biological Targets for Quinazoline Derivatives

    Biological Target Therapeutic Area Key Findings Reference(s)
    Opioid Receptor Like-1 (ORL1) Pain/Neurological Disorders 4-aminoquinazoline derivatives were identified as highly potent and selective ORL1 antagonists. nih.gov
    ROR1 Pseudokinase Oncology (TNBC) A novel quinazolin-2-amine derivative showed potent ROR1 inhibition and in vitro efficacy against TNBC. acs.org
    EGFR, VEGFR-2 Oncology Many quinazoline derivatives are potent inhibitors of protein kinases like EGFR and VEGFR-2, with several approved as anticancer drugs. nih.govnih.gov
    AChE, BACE-1, Aβ Aggregation Neurodegenerative Disease Quinazoline derivatives have been designed as multi-target agents for Alzheimer's disease, inhibiting key pathological processes. mdpi.com

    | P-glycoprotein (P-gp) | Oncology (MDR) | A quinazoline derivative was found to be a potent inhibitor capable of reversing P-gp-mediated multidrug resistance in cancer cells. | nih.gov |

    Repurposing and Derivatization for Emerging Therapeutic Areas

    Drug repurposing, or finding new uses for existing compounds, is an efficient strategy for drug development. The vast chemical space occupied by quinazoline derivatives and their proven record against various diseases make them ideal candidates for repurposing. A compound initially optimized for one target may possess off-target effects that could be therapeutically beneficial for a different condition.

    The diverse biological activities reported for quinazolines—including anticancer, anti-inflammatory, antiviral, antimalarial, and anticonvulsant properties—provide a strong basis for exploring new applications. nih.gov For instance, quinazolines developed as anticancer agents could be evaluated for their potential in treating inflammatory or autoimmune diseases, given the overlap in signaling pathways (e.g., kinase pathways) between these conditions.

    Derivatization is a key enabling strategy for repurposing. nih.gov By systematically modifying the core structure of a compound like 4-Chloro-2-phenylquinazolin-6-amine, researchers can alter its biological activity profile. This can involve adding or modifying substituents to enhance affinity for a new target or to improve pharmacokinetic properties for a different therapeutic indication. For example, the synthesis of quinazoline-artemisinin hybrids created novel compounds with potent antiviral activity against cytomegalovirus. mdpi.com Similarly, introducing pyrazole (B372694) carbamide moieties to a quinazolinone scaffold resulted in derivatives with significant antifungal activity. nih.gov This approach of creating hybrid molecules or adding new pharmacophores can steer the biological activity of the quinazoline scaffold toward entirely new therapeutic areas.

    Advanced Drug Delivery Systems for Optimized Bioavailability and Target Specificity

    The therapeutic success of any potent compound is ultimately dependent on its ability to reach its biological target in the body at an effective concentration, a property governed by its bioavailability and delivery characteristics. Many promising quinazoline derivatives face challenges such as poor water solubility or suboptimal oral bioavailability, which can limit their clinical utility. acs.org

    Future research will increasingly focus on employing advanced drug delivery systems to overcome these limitations. Nanotechnology offers a promising avenue. For example, loading quinazoline-based anticancer compounds into a nanogel-mediated drug delivery system has been explored to enhance their therapeutic effects. researchgate.net Such nano-carrier systems can improve drug solubility, protect the drug from premature degradation, and potentially enable targeted delivery to tumor tissues through mechanisms like the enhanced permeability and retention (EPR) effect.

    Strategies to improve oral bioavailability are also crucial. For proteolysis-targeting chimeras (PROTACs), which are large molecules that often include a quinazoline-based scaffold, linker modification has been investigated as a way to enhance oral absorption. acs.org Studies have shown that linker methylation can significantly alter the conformational properties of these large molecules, leading to improved membrane partitioning and bioavailability. acs.org Applying these advanced formulation and medicinal chemistry strategies will be essential to translate the in vitro potency of next-generation this compound derivatives into effective in vivo therapies.

    Q & A

    Basic Research Questions

    Q. What are the key synthetic routes for 4-Chloro-2-phenylquinazolin-6-amine, and how can reaction conditions be optimized?

    • Methodology :

    • Nucleophilic substitution : React 6-bromo-4-chloroquinazoline with amines (e.g., thiophen-2-ylmethanamine) in DMF using Hünig’s base as a catalyst. Monitor reaction completion via TLC and purify via silica column chromatography with gradient elution (e.g., 15→75% ethyl acetate in hexanes) .
    • Suzuki coupling : For aryl functionalization, use palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids under microwave irradiation (150°C, 1 h). Post-reaction, wash with NaHCO₃ and LiCl to remove impurities .

    Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

    • Methodology :

    • NMR : Use 1H^1H and 13C^{13}C NMR in DMSO-d₆ to confirm substituent integration and coupling patterns. For example, aromatic protons appear at δ 7.2–8.5 ppm, and amine protons at δ 4.9–5.5 ppm .
    • X-ray crystallography : Employ SHELXL for refinement. Example: A similar quinazoline derivative (4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine) was resolved with a triclinic crystal system (space group P1\overline{1}) and R-factor < 0.05 .

    Q. What are the recommended protocols for purity assessment and analytical validation?

    • Methodology :

    • LCMS : Use a 3-minute gradient (4→100% acetonitrile in water with 0.05% TFA) for rapid purity checks (>95% purity threshold). Retention times (e.g., 3.05 min) should match reference standards .
    • Elemental analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., ±0.3% deviation) .

    Advanced Research Questions

    Q. How can computational modeling (DFT) predict electronic properties and reactivity of this compound?

    • Methodology :

    • Density-functional theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to calculate HOMO-LUMO gaps and electrostatic potentials. Basis sets like 6-31G(d) are suitable for geometry optimization .
    • Correlation-energy analysis : Apply the Colle-Salvetti formula to evaluate electron density and local kinetic energy for reaction site prediction .

    Q. What strategies resolve contradictions in biological activity data across studies?

    • Methodology :

    • Dose-response validation : Replicate assays (e.g., kinase inhibition) under standardized conditions (e.g., 10 µM ATP concentration) to minimize variability .
    • Meta-analysis : Compare IC₅₀ values from multiple sources and adjust for differences in cell lines (e.g., HEK293 vs. HeLa) or assay formats (fluorescence vs. radiometric) .

    Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

    • Methodology :

    • Substituent screening : Test analogs with electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance electrophilicity. For example, 6-(3,5-bis(trifluoromethyl)phenyl) derivatives showed improved kinase inhibition .
    • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic fields with activity. A triazine-based QSAR model achieved r2>0.85r^2 > 0.85 for antileukemic activity .

    Q. What advanced crystallization techniques improve diffraction quality for quinazoline derivatives?

    • Methodology :

    • Vapor diffusion : Grow crystals in ethanol/water (7:3 v/v) at 4°C. For challenging cases, use seeding or microgravity methods .
    • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for high-resolution datasets with twin fractions > 0.3 .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.